molecular formula C8H9ClN4 B11901516 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Katalognummer: B11901516
Molekulargewicht: 196.64 g/mol
InChI-Schlüssel: AQNVDDGXXUIPLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 4th position and an ethyl group at the 1st position further defines its unique chemical structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . Another approach includes the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone derivatives in the presence of a base such as piperidine or potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to the specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C8H9ClN4

Molekulargewicht

196.64 g/mol

IUPAC-Name

4-chloro-1-ethylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C8H9ClN4/c1-2-13-8-5(3-12-13)7(9)6(10)4-11-8/h3-4H,2,10H2,1H3

InChI-Schlüssel

AQNVDDGXXUIPLG-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.